molecular formula C7H10N2O2S B071023 3-Ethoxythiophene-2-carbohydrazide CAS No. 175137-40-3

3-Ethoxythiophene-2-carbohydrazide

Cat. No.: B071023
CAS No.: 175137-40-3
M. Wt: 186.23 g/mol
InChI Key: ZUNYIBQGLXMFFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thermopsine can be synthesized through various chemical reactions involving quinolizidine alkaloids. One common method involves the bromination of quinolizidine alkaloids to produce derivatives such as 3,5-dibromo-thermopsine . The reaction conditions typically involve the use of hydrobromic acid and hydrogen peroxide in a solvent like sulfuric acid.

Industrial Production Methods: Industrial production of thermopsine involves the extraction of the compound from the fruits, pods, and stem bark of plants belonging to the genus Thermopsis . The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Reactions Analysis

Types of Reactions: Thermopsine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Thermopsine is unique among quinolizidine alkaloids due to its specific antibacterial and anti-inflammatory properties . Similar compounds include:

Thermopsine stands out due to its specific applications in antibacterial and anti-inflammatory research, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

3-ethoxythiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-11-5-3-4-12-6(5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNYIBQGLXMFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384573
Record name 3-ethoxythiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-40-3
Record name 3-ethoxythiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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